Product packaging for Felypressin Impurity A(Cat. No.:)

Felypressin Impurity A

Cat. No.: B1574743
M. Wt: 1084.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling, which involves the identification and quantification of impurities in a drug substance, is a cornerstone of pharmaceutical development and quality control. pharmaffiliates.comhilarispublisher.com For peptide therapeutics, this process is of paramount importance. Peptide-related impurities, which are substances structurally similar to the active pharmaceutical ingredient (API), can have a significant impact on the safety, efficacy, and quality of the final drug product. researchgate.net These impurities may possess their own biological activity, potentially leading to unforeseen side effects or altering the intended therapeutic effect of the drug. researchgate.netsielc.com

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines concerning the control of impurities in pharmaceutical products. sielc.com A thorough understanding and characterization of impurity profiles are therefore not only a scientific necessity but also a regulatory requirement to ensure patient safety and drug efficacy. pharmaffiliates.com The process of impurity profiling typically involves advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to separate and identify these closely related substances. researchgate.netsielc.com

Overview of Felypressin and Related Vasoconstrictor Peptides

Felypressin is a synthetic nonapeptide, meaning it is composed of a chain of nine amino acids. nih.gov It is an analogue of the natural hormone vasopressin and is primarily used as a vasoconstrictor agent. nih.govdrugbank.com Its structure includes a disulfide bridge between two cysteine residues, which is a common feature in many biologically active peptides. nih.gov Felypressin is often combined with local anesthetics in dental procedures to constrict blood vessels, thereby reducing bleeding and prolonging the anesthetic effect. sunmedica.kznih.gov

Felypressin belongs to a class of vasoconstrictor peptides that includes vasopressin and its various synthetic analogues. mdpi.com These peptides exert their effects by binding to specific receptors on the surface of smooth muscle cells in blood vessels, causing them to contract. nih.govmedchemexpress.com The development of synthetic analogues like Felypressin has been driven by the desire to create molecules with more selective actions and improved safety profiles compared to their natural counterparts. mdpi.com

Compound NameDescription
FelypressinA synthetic nonapeptide and vasopressin analogue used as a vasoconstrictor. nih.govdrugbank.com
VasopressinA natural hormone that regulates water reabsorption and blood pressure. mdpi.com
LypressinA vasopressin analogue where lysine (B10760008) replaces arginine at position 8. nih.gov
OrnipressinA vasopressin analogue where ornithine replaces arginine at position 8. nih.gov
TerlipressinA long-acting prodrug of lypressin. medchemexpress.com

Academic Rationale for In-depth Investigation of Felypressin Impurity A

The in-depth investigation of any pharmaceutical impurity is driven by the fundamental principles of drug safety and quality. In the case of Felypressin, a well-characterized impurity profile is essential for ensuring the consistency and reliability of the final drug product. "Acetyl felypressin" has been noted as a typical impurity that can arise during the synthesis of Felypressin. researchgate.netomicsonline.org This impurity is scientifically identified as this compound.

The primary rationale for the detailed study of this compound stems from the potential for this related substance to impact the biological activity and safety of Felypressin. Even minor modifications to a peptide's structure, such as the addition of an acetyl group, can alter its conformation, receptor binding affinity, and ultimately its pharmacological effect. Therefore, a thorough characterization of this compound is crucial to understand its potential to:

Alter Efficacy: The impurity might have a different level of vasoconstrictor activity compared to Felypressin, potentially affecting the clinical performance of the drug.

Introduce Unwanted Effects: The impurity could interact with other biological targets, leading to off-target effects and unforeseen side effects.

Impact Stability: The presence of impurities can sometimes affect the stability of the drug product during storage.

By isolating, identifying, and characterizing this compound, researchers and manufacturers can establish appropriate control strategies to ensure that its levels in the final drug product are within safe and acceptable limits. This rigorous scientific investigation underpins the commitment to providing patients with high-quality and safe peptide therapeutics.

Properties

Molecular Formula

C52H77N15O13S2

Molecular Weight

1084.47

sequence

H-Cys(ACM)-Phe-Phe-Gln-Asn-Cys(ACM)-Pro-Lys-Gly-NH2

Origin of Product

United States

Formation and Elucidation of Felypressin Impurity a

Origins of Peptide Impurities in Synthetic Processes

The chemical synthesis of peptides is a complex process involving numerous steps, each of which presents an opportunity for the formation of by-products and impurities. daicelpharmastandards.comrsc.org Most peptides are manufactured today using Solid-Phase Peptide Synthesis (SPPS). nih.gov The impurity profile of a synthetic peptide is directly influenced by the synthesis method, the quality of raw materials, and the specific reaction conditions employed. dlrcgroup.com

By-product Formation During Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Synthesis

Both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) are used for manufacturing peptides, each with its own advantages and impurity profiles. bachem.comresolvemass.ca

In SPPS , the peptide chain is assembled sequentially while anchored to an insoluble polymer resin. daicelpharmastandards.com While efficient, this method can lead to the accumulation of by-products because purification typically occurs only after the entire peptide has been synthesized and cleaved from the resin. bachem.com Common impurities arising from SPPS include:

Deletion Sequences : These occur when the coupling reaction is incomplete, resulting in the omission of one or more amino acids from the target sequence. daicelpharmastandards.comnih.govmolecularcloud.org

Insertion Sequences : If excess activated amino acids are not completely removed after a coupling step, they may be incorporated more than once, leading to the insertion of an extra amino acid. nih.govmolecularcloud.orgcreative-peptides.com

Truncated Sequences : These are shorter versions of the target peptide, often formed due to incomplete deprotection or deliberate capping of unreacted chains. daicelpharmastandards.com

Incomplete Deprotection : Failure to completely remove protecting groups from the side chains of amino acids results in peptide-protection adducts. nih.gov

LPPS involves synthesizing the peptide in a solution. bachem.com A key advantage of LPPS is the ability to purify intermediate peptide fragments at various stages, which can significantly reduce the level of impurities in the final product compared to SPPS. bachem.com However, LPPS can be more time-consuming and is generally better suited for shorter peptides. resolvemass.cabachem.com

Impurity TypeCause in SPPSReference
Deletion SequenceIncomplete coupling reaction or inefficient deprotection. nih.govmolecularcloud.org
Insertion SequenceExcess amino acid reagents not fully washed away. nih.govcreative-peptides.com
Truncated SequenceIncomplete reaction cycles or intentional capping. daicelpharmastandards.com
Side-Chain Protection AdductsInefficient deprotection of amino acid side chains. nih.gov

Influence of Starting Materials and Reagents on Impurity A Generation

The quality of the starting materials, particularly the protected amino acid derivatives, has a direct and significant impact on the impurity profile of the final peptide. dlrcgroup.compolypeptide.com Impurities present in the amino acid raw materials can be incorporated into the peptide chain, leading to the formation of related impurities like Impurity A.

Potential sources of impurities from starting materials include:

Dipeptide Impurities : During the synthesis of protected amino acids (e.g., Fmoc-amino acids), dipeptides such as Fmoc-Xaa-Xaa-OH can form. If not removed, this dipeptide can be incorporated into the peptide sequence, resulting in an insertion impurity. creative-peptides.com

Unprotected Amino Acids : The presence of unprotected amino acids (H-Xaa-OH) in the protected amino acid starting material can also lead to insertion sequences. creative-peptides.com

Optical Isomers : The use of amino acid starting materials containing unexpected chiral configurations (epimers) can result in the synthesis of diastereomeric peptide impurities. creative-peptides.com

Reagent-Related Impurities : Residues from reagents used during synthesis, such as trifluoroacetate from cleavage or purification steps, can remain as counter-ions in the final product. daicelpharmastandards.comnih.gov

Strict control over the specifications and impurity profiles of these critical raw materials is necessary to ensure the quality and consistency of the final API. polypeptide.com

Role of Reaction Conditions and Solvent Systems in Impurity A Formation

The conditions under which peptide synthesis is performed play a crucial role in minimizing or promoting the formation of impurities. Factors such as solvent choice, temperature, and reaction time must be carefully optimized.

Solvent Systems : The choice of solvent is critical as it must effectively solvate the growing peptide chain and the resin support. peptide.comacs.org N,N-dimethylformamide (DMF) is a common solvent in SPPS, but it can degrade over time to produce dimethylamine (B145610). This impurity can cause premature removal of the Fmoc protecting group, leading to the formation of insertion impurities. creative-peptides.compeptide.com Other solvents like N-methylpyrrolidone (NMP) are also widely used. peptide.com In some cases, the solvent itself can react with the peptide; for example, DMF has been reported to cause N-formylation during microwave-heated synthesis. peptide.com Iodination side reactions have also been observed, which are strongly dependent on the use of solvents like DMF and NMP. acs.org

Reaction Temperature : While increasing the temperature can sometimes accelerate slow coupling reactions, it can also promote side reactions such as racemization, hydrolysis, or the formation of aspartimide. creative-peptides.com

Coupling Reagents : The choice of coupling reagent is important for ensuring complete and efficient amide bond formation. If a less potent reagent like diisopropylcarbodiimide (DIC) is unable to achieve a complete reaction, a more active reagent may be required to prevent the formation of deletion sequences. creative-peptides.com

Degradation Pathways Leading to Felypressin Impurity A

Peptides can degrade over time through various chemical pathways, leading to the formation of new impurities. nih.gov The specific degradation products are influenced by the peptide's amino acid sequence, storage conditions (e.g., pH, temperature, light), and formulation. creative-peptides.com

Hydrolytic Degradation Mechanisms (e.g., amide bond cleavage)

Hydrolysis is a primary degradation pathway for peptides, involving the cleavage of amide bonds within the peptide backbone. daicelpharmastandards.comnih.govresearchgate.net This process is highly dependent on pH and temperature. nih.gov

Direct Hydrolysis : Under acidic or alkaline conditions, the amide bond can be directly attacked by water, leading to the scission of the peptide chain. nih.govacs.org This can result in truncated peptide fragments. The rate of hydrolysis can be significantly influenced by the specific acids used, with some anions catalyzing the reaction more effectively than others. nist.gov

Deamidation : The side chains of asparagine (Asn) and glutamine (Gln) residues, both of which are present in Felypressin, contain amide groups that are susceptible to hydrolysis. drugbank.com This deamidation results in the formation of aspartic acid or glutamic acid residues, respectively, creating an impurity with a mass increase of 1 Da. creative-peptides.com This can occur via direct hydrolysis or through the formation of a succinimide intermediate, particularly under alkaline conditions. creative-peptides.com

Oxidative Degradation Pathways and Catalysis (e.g., methionine oxidation)

Oxidation is another significant cause of peptide degradation, particularly for peptides containing susceptible amino acid residues. daicelpharmastandards.comcreative-peptides.com While methionine is one of the most easily oxidized amino acids, other residues like cysteine, phenylalanine, tyrosine, and tryptophan can also be affected. creative-peptides.comresearchgate.netnih.govnih.gov Felypressin contains two cysteine residues and two phenylalanine residues. drugbank.com

Cysteine Oxidation : The two cysteine residues in Felypressin are joined by a disulfide bridge. This bond is crucial for the peptide's structure and can be a target for oxidative and reductive degradation, leading to incorrect disulfide pairing or the formation of various oxidized sulfur species.

Phenylalanine Oxidation : The aromatic side chain of phenylalanine can be hydroxylated under oxidative stress, leading to the formation of tyrosine or other oxidized species.

Catalysis : The oxidation process can be accelerated by exposure to light, high temperatures, or the presence of trace metal ions. creative-peptides.com Injectable solutions containing catecholamines, which are structurally related to some amino acid side chains, are known to be unstable and prone to oxidation. nih.gov

Degradation PathwayDescriptionSusceptible Felypressin ResiduesReference
Hydrolysis (Amide Bond Cleavage)Cleavage of the peptide backbone, often catalyzed by acid or base.Entire peptide backbone nih.govnih.gov
DeamidationHydrolysis of the side-chain amide of Gln or Asn.Gln, Asn creative-peptides.com
OxidationModification of amino acid side chains by reactive oxygen species.Cys, Phe creative-peptides.comresearchgate.net

Photolytic Degradation Influences on Impurity A Formation

The exposure of pharmaceutical products to light can be a significant source of degradation, leading to the formation of impurities. pharmtech.comnih.gov For peptide-based drugs like Felypressin, photolytic degradation can involve complex photochemical reactions that alter their structure and potentially their biological activity. colab.ws While specific studies on the photolytic degradation pathway of Felypressin leading to Impurity A are not extensively detailed in publicly available literature, general principles of peptide photodegradation suggest potential mechanisms. Aromatic amino acid residues, such as the two phenylalanine residues in Felypressin, are primary chromophores that can absorb UV light. nih.govpepdoopeptides.com This absorption can lead to the formation of excited states, which may then undergo various reactions, including oxidation, peptide bond cleavage, or side-chain modifications, potentially resulting in the formation of Impurity A.

Forced degradation studies, where the drug substance is intentionally exposed to light, are a crucial tool to understand these degradation pathways. colab.wsajpaonline.com These studies help in identifying potential photodegradation products and developing stability-indicating analytical methods. ajpaonline.com

Table 1: General Conditions for Photostability Testing of Drug Substances

ConditionExposure Level
Visible Light Not less than 1.2 million lux hours
Near Ultraviolet (UV-A) Not less than 200 watt-hours/square meter

This table represents standard conditions as per ICH guidelines and is not specific to this compound formation.

Thermal Degradation Processes and Accelerated Stability Studies

Thermal stress is another critical factor that can compromise the stability of pharmaceutical products, including peptide formulations. researchgate.netresearchgate.net Elevated temperatures can accelerate chemical degradation reactions, leading to the formation of impurities. researchgate.net Accelerated stability studies, conducted under exaggerated storage conditions of temperature and humidity, are designed to predict the long-term stability of a drug product and identify potential degradation products like Impurity A. alphalyse.comwho.int

For peptides, common thermal degradation pathways include deamidation (particularly at asparagine and glutamine residues), oxidation, and peptide bond hydrolysis. colab.wsresearchgate.net Felypressin contains both asparaginyl and glutaminyl residues, making deamidation a plausible pathway for impurity formation under thermal stress. nih.gov Accelerated stability studies for Felypressin would typically involve storing the drug product at elevated temperatures (e.g., 40°C or higher) and monitoring the emergence of degradation products over time. europa.eunih.gov The rate of formation of Impurity A at these elevated temperatures can be used to predict its formation rate under normal storage conditions. nih.gov

Table 2: Example Conditions for Accelerated Stability Studies

StudyStorage ConditionMinimum Time Period
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months

This table outlines typical conditions for stability studies as per regulatory guidelines and does not represent specific data for this compound.

Impact of Excipients and Formulation Components on Impurity A Formation

Excipients, while often considered inert, can play a significant role in the stability of a drug substance and may contribute to the formation of impurities. chineway.com.cncolorcon.com

Chemical Interactions between Drug Substance and Excipient Impurities

Excipients are not always perfectly pure and can contain reactive impurities such as reducing sugars, aldehydes, and peroxides. nih.govjapsonline.com These impurities can react with the active pharmaceutical ingredient (API), leading to the formation of degradation products. nih.gov For a peptide like Felypressin, the primary amine group of the lysine (B10760008) residue or the N-terminal amine could potentially react with aldehyde impurities present in excipients. nih.gov Such interactions could be a pathway for the formation of this compound. Therefore, careful selection and testing of excipients for reactive impurities is a critical step in formulation development. nih.gov

Role of Microenvironmental pH and Moisture Content

The microenvironmental pH within a solid dosage form can significantly influence the rate and pathway of drug degradation. researchgate.net The pH can be influenced by the excipients themselves or by the manufacturing process. For peptides, pH is a critical factor affecting stability, with different degradation mechanisms being favored at different pH values. colab.ws For instance, deamidation of asparagine and glutamine residues is highly pH-dependent.

Moisture content is another crucial factor, as water can act as a reactant in hydrolytic degradation pathways or as a plasticizer, increasing molecular mobility and facilitating degradation reactions. nih.govresearchgate.net The interaction between moisture and excipients can create a microenvironment that either stabilizes or destabilizes the API. researchgate.net Hygroscopic excipients can absorb water, which might then become available for degradation reactions leading to the formation of Impurity A. nih.gov

Structural Elucidation Methodologies for this compound

The definitive identification and characterization of impurities are essential for ensuring drug safety and quality. A combination of advanced analytical techniques is typically employed for this purpose. enovatia.com

Advanced Spectroscopic Techniques for Definitive Characterization

The structural elucidation of an unknown impurity like this compound relies heavily on sophisticated spectroscopic methods.

Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for identifying and characterizing peptide impurities. enovatia.com These techniques can provide the accurate molecular weight of the impurity and fragmentation patterns that help in sequencing the peptide and locating the site of modification. enovatia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of molecules. rsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the connectivity of atoms and the three-dimensional structure of the impurity. rsc.orgoxfordglobal.com For peptide impurities, NMR can be particularly useful in identifying isomeric forms that cannot be distinguished by MS alone. enovatia.comoxfordglobal.com

Table 3: Spectroscopic Techniques for Impurity Characterization

TechniqueInformation Provided
LC-MS/MS Molecular weight, fragmentation pattern, sequence information
High-Resolution MS (HRMS) Accurate mass measurement for elemental composition determination
1D NMR (¹H, ¹³C) Information on the chemical environment of individual atoms
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms, detailed structural information

This table provides a general overview of the capabilities of these techniques in impurity characterization.

By combining the information from these advanced spectroscopic techniques, a definitive structure for this compound can be proposed and confirmed. researchgate.net This detailed structural information is crucial for understanding its formation mechanism and for developing control strategies to minimize its presence in the final drug product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of peptides and their impurities, providing detailed information about the atomic arrangement and conformational dynamics in solution. researchgate.net For this compound, NMR is instrumental in confirming the identity and location of the acetyl group.

One-dimensional (1D) ¹H NMR spectra would reveal the presence of a new methyl signal corresponding to the acetyl group, typically resonating around 2 ppm. The integration of this signal relative to other well-resolved proton signals in the Felypressin molecule can confirm the stoichiometry of the acetylation.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to assign the proton resonances of the amino acid residues. Crucially, a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can establish through-space proximities between protons. A key indicator for N-terminal acetylation would be the observation of NOE cross-peaks between the acetyl methyl protons and the α-proton of the N-terminal cysteine residue. This unequivocally confirms the linkage of the acetyl group to the N-terminus.

Furthermore, NMR can be used to study the conformational equilibrium of the peptide backbone. unodc.orgchemscene.com The chemical shifts of the amide protons and α-protons are sensitive to the local secondary structure. By comparing the NMR spectra of Felypressin and Impurity A, any significant conformational changes induced by the N-terminal acetylation can be assessed. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts for Acetyl Group in this compound This table is illustrative and based on typical chemical shifts for acetylated peptides.

Functional GroupProton TypeExpected Chemical Shift (ppm)
Acetyl GroupMethyl Protons (-CH₃)~2.0 - 2.2
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of peptide impurities, providing highly accurate mass measurements that allow for the determination of elemental compositions. nih.govunodc.org For this compound, HRMS is used to confirm the addition of an acetyl group to the Felypressin molecule.

The molecular formula of Felypressin is C₄₆H₆₅N₁₃O₁₁S₂ with a molecular weight of 1040.22 g/mol . sigmaaldrich.com Acetylation involves the addition of a C₂H₂O group. Therefore, this compound (acetyl felypressin) would have a molecular formula of C₄₈H₆₇N₁₃O₁₂S₂. HRMS analysis would show a mass increase of 42.0106 Da compared to the parent Felypressin molecule. The high mass accuracy of HRMS instruments, often in the sub-ppm range, allows for the unambiguous confirmation of the elemental composition of the impurity. drugbank.com

Tandem mass spectrometry (MS/MS) experiments are performed to analyze the fragmentation pattern of the impurity, which provides sequence information and confirms the location of the modification. researchgate.net In a typical collision-induced dissociation (CID) experiment, the protonated molecule is fragmented, generating a series of b- and y-ions. For this compound, the b-ion series would show a mass shift of 42.0106 Da for all fragments containing the N-terminus, while the y-ion series would remain unchanged compared to the fragmentation of unmodified Felypressin. This pattern definitively localizes the acetyl group to the N-terminal amino acid.

Table 2: HRMS Data for Felypressin and this compound

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed Mass Difference (Da)
FelypressinC₄₆H₆₅N₁₃O₁₁S₂1040.4355N/A
This compoundC₄₈H₆₇N₁₃O₁₂S₂1082.4461+42.0106
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups present in a molecule. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. nih.gov For peptides, characteristic absorption bands include the N-H stretch (around 3300 cm⁻¹) and the amide I (C=O stretch, around 1650 cm⁻¹) and amide II (N-H bend and C-N stretch, around 1550 cm⁻¹) bands. wikipedia.orgmedicaljournalssweden.se The introduction of an acetyl group in this compound would introduce an additional carbonyl group. This may lead to subtle changes or broadening in the amide I region of the IR spectrum. While IR spectroscopy alone may not be sufficient to definitively identify the impurity, it can serve as a complementary technique to confirm the presence of the expected functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores. creative-peptides.comnih.gov Peptides absorb UV light primarily due to the peptide bonds (around 190-230 nm) and the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan (around 250-280 nm). Felypressin contains two phenylalanine residues, which would result in a characteristic absorbance maximum around 257 nm. The addition of an N-terminal acetyl group in this compound is not expected to significantly alter the UV absorption spectrum, as the acetyl group itself is not a strong chromophore in the near-UV region. gums.ac.ir Therefore, UV-Vis spectroscopy is more commonly used for the quantification of the impurity relative to the main compound after separation, rather than for its structural identification.

Table 3: Key Spectroscopic Data for Functional Group Analysis

TechniqueFunctional GroupExpected Absorption RegionNotes
IR SpectroscopyAmide I (C=O stretch)~1650 cm⁻¹May show broadening or slight shifts upon acetylation.
IR SpectroscopyN-H Stretch~3300 cm⁻¹Characteristic of peptide bonds.
UV-Vis SpectroscopyPhenylalanine Side Chain~257 nmMain chromophore in Felypressin; unlikely to be affected by N-terminal acetylation.

Chromatographic-Mass Spectrometric Coupling (LC-MS/MS, GC-MS) for On-Line Elucidation and Profiling

Coupling chromatographic separation techniques with mass spectrometry provides a powerful platform for the on-line detection, identification, and quantification of impurities in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the cornerstone for peptide impurity profiling. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically developed to separate Felypressin from its impurities. This compound, being slightly more hydrophobic due to the acetyl group, would likely have a slightly longer retention time than the parent peptide under typical RP-HPLC conditions. The eluent from the HPLC column is introduced directly into the mass spectrometer. This allows for the continuous acquisition of mass spectra as the compounds elute. By extracting the ion chromatograms for the theoretical masses of Felypressin and Impurity A, their separation and relative abundance can be determined. Subsequent MS/MS analysis of the eluting impurity peak provides the fragmentation data needed for structural confirmation, as described in the HRMS section. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally not the primary method for analyzing non-volatile and thermally labile molecules like peptides and their direct impurities. Peptides would require derivatization to increase their volatility for GC analysis, a process that can be complex and introduce other artifacts. Therefore, GC-MS is more relevant for the analysis of small molecule impurities that may be present in the drug substance, such as residual solvents or reagents from the synthesis process, rather than for peptide-related impurities like this compound.

Chem-informatics and Computational Approaches in Impurity Structure Prediction

Chem-informatics and computational chemistry are increasingly used to predict potential impurities that may form during the synthesis and storage of pharmaceuticals. These approaches can guide analytical method development and help in the identification of unknown peaks in chromatograms.

For peptide synthesis, computational tools can predict common side reactions based on the amino acid sequence and the synthetic strategy employed. For instance, models can predict the likelihood of deamidation of asparagine and glutamine residues, oxidation of methionine, or racemization. In the case of Felypressin, these tools could predict N-terminal acetylation as a possible byproduct, especially if acetic acid or related reagents are used in the synthesis or purification steps.

Once an unknown impurity is detected by LC-MS, its accurate mass can be used to query databases of known chemical modifications and impurities. Computational software can then generate a list of possible elemental compositions and corresponding structures. sigmaaldrich.com Furthermore, fragmentation prediction tools can generate theoretical MS/MS spectra for candidate structures. By comparing the experimental fragmentation pattern of the unknown impurity with these predicted spectra, the correct structure can be identified with a higher degree of confidence. This in-silico approach significantly accelerates the process of impurity elucidation.

Analytical Methodologies for Detection and Quantification of Felypressin Impurity a

Development of Specific and Sensitive Chromatographic Methods

Chromatographic techniques are fundamental in the separation, identification, and quantification of impurities in pharmaceutical products. The development of specific and sensitive methods is paramount for resolving Felypressin Impurity A from the active pharmaceutical ingredient (API) and other potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in pharmaceutical analysis for the separation of complex mixtures. researcher.life The optimization of HPLC methods is crucial to achieve the necessary resolution between Felypressin and its impurities. Key parameters that are typically optimized include the mobile phase composition (including pH and organic modifier concentration), column chemistry (e.g., C18, C8), column temperature, and flow rate. scielo.brscirp.org The goal is to manipulate the retention times of the components to ensure baseline separation, allowing for accurate integration and quantification of the Impurity A peak. The use of a Diode Array Detector (DAD) can provide additional spectral information to confirm the identity of the peaks. mdpi.com

Table 1: Key Parameters in HPLC Method Optimization
ParameterDescriptionTypical Range/Options
Mobile PhaseA solvent or mixture of solvents that moves the sample through the column.Varies, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
Stationary Phase (Column)The material inside the column that interacts with the sample components.C18 and C8 are common choices for reversed-phase chromatography.
Flow RateThe speed at which the mobile phase moves through the column.Typically 0.5 - 2.0 mL/min.
Column TemperatureAffects the viscosity of the mobile phase and the kinetics of the separation.Often controlled between 25°C and 40°C.
Detection WavelengthThe specific wavelength of UV light used to detect the analytes.Selected based on the maximum absorbance of the compounds of interest.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering dramatic increases in resolution, speed, and sensitivity. researchgate.netsemanticscholar.orgomicsonline.org This technique utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates higher operating pressures. eag.com The smaller particle size leads to more efficient separations and sharper peaks, allowing for better resolution of closely eluting compounds like Felypressin and Impurity A. researchgate.neteag.com The increased speed of analysis offered by UHPLC is a major advantage in high-throughput environments. nih.gov UHPLC systems are designed to handle the higher backpressures generated by the smaller particle columns. eag.com

Capillary Electrophoresis (CE) is a powerful and high-resolution technique well-suited for the analysis of polar compounds like peptides. nih.govspringernature.com It separates molecules based on their charge-to-mass ratio in an electric field. nih.gov This makes it an orthogonal technique to HPLC, providing a different selectivity for peptide impurities. springernature.com For the separation of Felypressin and its impurities, CE can be particularly useful in resolving species with subtle differences in charge, which may arise from modifications like deamidation. mdpi.com Optimization of CE methods involves adjusting parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature to achieve the desired separation. nih.gov

Validation of Analytical Methods for Impurity A Quantification

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. wjarr.com For the quantification of this compound, the validation process ensures the reliability, accuracy, and consistency of the analytical results. gavinpublishers.com

The validation of an analytical method for quantifying this compound involves the assessment of several key parameters:

Specificity: This ensures that the method can accurately measure the analyte of interest without interference from other components such as the API, other impurities, degradation products, or matrix components. gavinpublishers.com Specificity is often demonstrated by analyzing blank and placebo samples to show the absence of interfering peaks at the retention time of Impurity A. dastmardi.ir

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. globalresearchonline.net This is typically evaluated by analyzing a series of solutions with known concentrations of Impurity A and plotting the response versus concentration. researchgate.net The correlation coefficient (r²) of the regression line is a key indicator of linearity. scirp.org

Accuracy: Accuracy refers to the closeness of the test results to the true value. ikev.org It is often determined by spiking a placebo with known amounts of Impurity A at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and measuring the recovery. jchr.org

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ikev.org

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. dastmardi.ir

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. omicsonline.orgwoah.org The signal-to-noise ratio is a common approach for determining LOD and LOQ, with ratios of 3:1 and 10:1 being generally accepted for LOD and LOQ, respectively. mdpi.com

Table 2: Typical Acceptance Criteria for Method Validation Parameters
ParameterTypical Acceptance Criterion
SpecificityNo interference at the retention time of the analyte.
Linearity (Correlation Coefficient, r²)≥ 0.99
Accuracy (% Recovery)Typically within 98.0% to 102.0%
Precision (RSD)≤ 2.0%
LOD (Signal-to-Noise Ratio)≥ 3:1
LOQ (Signal-to-Noise Ratio)≥ 10:1

Robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. A robustness study involves making small changes to method parameters such as mobile phase composition, pH, column temperature, and flow rate to assess their impact on the results. omicsonline.org

System Suitability Testing (SST) is an integral part of any analytical method and is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately. jchr.org SST parameters typically include retention time, peak area, tailing factor, and theoretical plates. jchr.org The acceptance criteria for these parameters are established during method development and validation. researchgate.netnih.gov

Advanced Hyphenated Techniques for Comprehensive Impurity Profiling

The comprehensive analysis of pharmaceutical impurities, such as this compound, necessitates the use of advanced analytical methods. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the detection, identification, and quantification of impurities, even at trace levels. biomedres.usajrconline.orgnih.gov These integrated systems provide superior sensitivity, specificity, and structural information compared to standalone methods, making them indispensable for modern pharmaceutical quality control. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, have become critical for elucidating the impurity profiles of complex drug substances, including peptides like felypressin. semanticscholar.orgnih.govdntb.gov.ua

LC-MS/MS for Trace Level Detection and Confirmation of Degradants

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a premier analytical technique for detecting and quantifying trace-level impurities and confirming the structure of degradation products in active pharmaceutical ingredients (APIs). nih.gov Its exceptional sensitivity and specificity make it ideal for analyzing complex mixtures and identifying compounds at levels that may be missed by conventional methods like HPLC with UV detection. restek.com

In the context of Felypressin, LC-MS/MS plays a crucial role in identifying and monitoring Impurity A and other related degradants. The method first separates the components of the sample using high-performance liquid chromatography (HPLC). The separated components then enter the mass spectrometer, where they are ionized. The first mass analyzer (MS1) selects the precursor ion corresponding to the mass of the suspected impurity (e.g., this compound). This selected ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process creates a unique fragmentation pattern, or "fingerprint," for the impurity, allowing for highly confident identification and confirmation, even in the presence of the main API and other matrix components. dshs-koeln.de

The high sensitivity of LC-MS/MS allows for the establishment of low limits of detection (LOD) and quantification (LOQ), which is essential for ensuring that impurities are controlled within the stringent limits set by regulatory authorities. shimadzu.com For peptide impurities, which can be active at very low concentrations, this capability is particularly important. nih.gov

Below is a table representing typical parameters for an LC-MS/MS method developed for the trace-level analysis of a peptide impurity like this compound.

ParameterConditionPurpose
LC System UHPLC SystemProvides high resolution and fast separation.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Separates the non-polar impurity from the main peptide based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for good peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for eluting the compounds.
Gradient 5% to 60% B over 15 minutesGradually increases organic content to elute compounds of varying polarity.
Flow Rate 0.3 mL/minOptimized for the column dimensions to ensure efficient separation.
MS System Triple Quadrupole or Q-TOF Mass SpectrometerProvides high sensitivity and mass accuracy.
Ionization Mode Electrospray Ionization (ESI), Positive ModeEfficiently ionizes peptides for MS detection.
Scan Mode Multiple Reaction Monitoring (MRM)Highly specific and sensitive mode for quantification by monitoring specific precursor-to-product ion transitions.
Precursor Ion (Q1) m/z of this compound [M+H]⁺Selects the specific impurity ion for fragmentation.
Product Ions (Q3) Specific fragment ions of Impurity AConfirms the identity of the impurity and provides quantitative data.

Preparative Chromatography for Impurity Isolation and Enrichment

While analytical techniques like LC-MS/MS are excellent for detection and quantification, the definitive structural elucidation of an unknown impurity often requires its physical isolation in a pure form. lcms.cz Preparative High-Performance Liquid Chromatography (preparative HPLC) is the primary method used for this purpose. springernature.com The goal of preparative chromatography is to isolate and collect a sufficient quantity of a specific compound, such as this compound, from a mixture for further characterization by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy. ajrconline.orgspringernature.com

The process typically begins with an analytical-scale HPLC method that demonstrates good separation between the impurity and the main component. This method is then scaled up for preparative work. Scaling up involves increasing the column diameter, using a stationary phase with a larger particle size to handle higher mass loads, and increasing the flow rate. nih.gov The sample containing this compound is injected in larger quantities, and fractions of the eluent are collected as they exit the detector. The fractions corresponding to the impurity peak are then combined. researchgate.net

This process enriches the concentration of the target impurity, which may be present at very low levels in the original sample. ymcamerica.com After collection, the solvent is typically evaporated to yield the isolated, purified solid impurity. This pure sample is crucial for confirming the proposed structure and for potential use as a reference standard in future analytical testing.

The following table contrasts the typical parameters of an analytical HPLC method with a scaled-up preparative HPLC method for impurity isolation.

ParameterAnalytical HPLCPreparative HPLC
Objective Detection and QuantificationIsolation and Purification
Column Internal Diameter 2.1 - 4.6 mm10 - 50 mm or larger
Stationary Phase Particle Size < 5 µm5 - 10 µm or larger
Sample Loading Micrograms (µg)Milligrams (mg) to Grams (g)
Flow Rate 0.2 - 1.5 mL/min10 - 100 mL/min or higher
Fraction Collection Not typically performedYes, automated or manual
Solvent Consumption LowHigh
Primary Outcome Chromatogram with quantitative dataPurified, isolated compound

Control Strategies and Impurity Management for Felypressin Impurity a

Process Analytical Technology (PAT) in Felypressin Synthesis for In-Process Control

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. nih.govelsevierpure.comchemrxiv.orgmagritek.comresearchgate.net The goal of PAT is to ensure final product quality by building it into the process from the start. In the synthesis of Felypressin, PAT can be instrumental in monitoring and controlling the formation of Impurity A in real-time.

The integration of various analytical techniques at-line, on-line, or in-line can provide a deeper understanding of the reaction kinetics and impurity formation pathways. nih.govelsevierpure.comchemrxiv.orgmagritek.comresearchgate.net For a multi-step peptide synthesis, which is typical for Felypressin, a combination of spectroscopic and chromatographic methods could be employed. nih.govelsevierpure.comchemrxiv.orgmagritek.comresearchgate.net

PAT Tool Application in Felypressin Synthesis Potential for Impurity A Control
High-Performance Liquid Chromatography (HPLC) Monitoring the progress of coupling and deprotection steps, and quantifying the levels of Felypressin and its impurities.Real-time tracking of Impurity A levels, allowing for immediate process adjustments if predefined thresholds are exceeded.
Mass Spectrometry (MS) Identification of intermediates and by-products, including the structural elucidation of unknown impurities like Impurity A.Can be coupled with HPLC (LC-MS) to provide mass information on emerging peaks, aiding in the early identification of Impurity A.
Fourier-Transform Infrared (FTIR) Spectroscopy Monitoring the disappearance of reactants and the appearance of products in real-time.Changes in the spectral fingerprint could indicate the formation of Impurity A, triggering further investigation.
Raman Spectroscopy Non-invasive monitoring of solid-phase peptide synthesis (SPPS) by tracking the state of the resin and the progress of reactions.Could potentially detect structural changes on the resin that are indicative of Impurity A formation.

By implementing a PAT-based approach, manufacturers can move from a reactive "testing to document quality" model to a proactive "building quality in" paradigm. This allows for the identification of process deviations and the implementation of corrective actions before the final product is compromised by unacceptable levels of Impurity A.

Impurity Reference Standard Preparation and Qualification for Felypressin Impurity A

The availability of a well-characterized reference standard for this compound is essential for its accurate identification and quantification in the final drug substance and product. pharmtech.comklivon.comamazonaws.comusp.orgresearchgate.net

The preparation and qualification of an impurity reference standard is a multi-step process:

Isolation and/or Synthesis: this compound must first be isolated from a batch of Felypressin containing a sufficient quantity of the impurity, or it can be specifically synthesized if its structure is known. synzeal.com Given that the structure of Impurity A may not be readily available, isolation is often the initial step.

Structural Elucidation: Once isolated, the chemical structure of Impurity A must be unequivocally determined using a combination of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Characterization and Purity Assessment: The purity of the isolated or synthesized Impurity A must be thoroughly assessed. This involves using a range of analytical methods to identify and quantify any other impurities present in the reference standard material. pharmtech.com

Qualification and Certification: The qualified reference standard is then accompanied by a Certificate of Analysis (CoA) that details its identity, purity, and other relevant properties. pharmtech.com This certified reference standard can then be used for various analytical purposes.

The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official reference standards for Felypressin. sigmaaldrich.compharmaoffer.com While a specific reference standard for "this compound" may not be listed in the public catalogs of these pharmacopeias, it may be available from specialized suppliers or require custom synthesis. pharmaffiliates.com The availability of such a standard is crucial for method validation and routine quality control testing. pharmtech.com

Regulatory and Pharmacopoeial Perspectives on Felypressin Impurity a

International Council for Harmonisation (ICH) Guidelines on Impurities

The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are widely recognized and implemented globally. Several ICH guidelines are pertinent to the control of impurities like Felypressin Impurity A in new drug substances and products. europa.eu

This guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.euich.org It classifies impurities into organic, inorganic, and residual solvents. europa.eu this compound, being a peptide-related impurity, falls under the category of organic impurities.

Key principles of ICH Q3A(R2) applicable to this compound include:

Classification and Identification: Impurities are classified as identified or unidentified. europa.eu The guideline sets thresholds above which impurities should be identified. ich.org For a new drug substance, any impurity observed at a level greater than the identification threshold in any batch manufactured by the proposed commercial process should be identified. ich.org

Reporting Thresholds: The guideline establishes reporting thresholds, which are the limits above which an impurity must be reported in a registration application. ich.org These thresholds are based on the maximum daily dose of the drug substance.

Qualification: Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level. ich.org An impurity is considered qualified if its level in the new drug substance has been adequately tested in safety and/or clinical studies. ich.org

The following interactive table summarizes the reporting, identification, and qualification thresholds outlined in ICH Q3A(R2):

While ICH Q3A(R2) focuses on the drug substance, ICH Q3B(R2) addresses impurities in the finished drug product. europa.euxinfuda-group.com This guideline is particularly relevant for degradation products that may form during the manufacturing of the drug product or during its storage. europa.eu

Key aspects of ICH Q3B(R2) include:

Degradation Products: The guideline focuses on degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. europa.eu

Reporting and Qualification: Similar to Q3A(R2), this guideline sets thresholds for reporting and qualifying degradation products based on the maximum daily dose of the drug product. europa.eu

Specifications: The selection of degradation products to be included in the drug product specification should be based on those observed in batches manufactured by the proposed commercial process and during stability studies. slideshare.net

The thresholds for reporting, identification, and qualification of degradation products in new drug products are detailed in the interactive table below:

Class 1 Solvents: Solvents that should be avoided due to their unacceptable toxicity or environmental impact. ich.org

Class 2 Solvents: Solvents that should be limited due to their inherent toxicity. ich.org

Class 3 Solvents: Solvents with low toxic potential. ich.org

ICH Q3D(R2) establishes a risk-based approach to control elemental impurities in drug products. ich.org These impurities can be introduced from various sources, including the drug substance, excipients, manufacturing equipment, and container closure systems. ich.org While this compound is an organic impurity, a comprehensive control strategy for Felypressin must also consider potential elemental impurities according to this guideline. ich.orgich.org The guideline establishes Permitted Daily Exposures (PDEs) for various elemental impurities. ich.org

This guideline provides guidance on the setting and justification of specifications for new drug substances and new drug products. europa.eugmp-compliance.org A specification is a set of tests, references to analytical procedures, and appropriate acceptance criteria. ich.org

For Felypressin, the specification would include tests for:

Identification: To confirm the identity of the drug substance.

Assay: To determine the potency of the drug substance.

Impurities: To control the levels of organic impurities (including this compound), inorganic impurities, and residual solvents. ich.org

The acceptance criteria for impurities are based on data from batches used in clinical and safety studies, as well as the manufacturing process capability. europeanpharmaceuticalreview.com

Pharmacopoeial Monographs and Specific Requirements for Felypressin Purity

Pharmacopoeias provide legally binding quality standards for medicinal products. The European Pharmacopoeia (Ph. Eur.) includes a monograph for Felypressin that outlines specific requirements for its purity. edqm.euedqm.eu

The Ph. Eur. monograph for Felypressin typically specifies:

Identification Tests: To confirm the identity of Felypressin.

Tests for Related Substances: This section is crucial for controlling impurities like this compound. It usually employs a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the impurities.

Specific Limits for Impurities: The monograph sets specific limits for known impurities, such as this compound, and a general limit for any other single unknown impurity and for the total of all impurities. These limits are established to ensure the safety and quality of the drug substance.

Assay: To determine the content of Felypressin.

The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides Chemical Reference Substances (CRS) for Felypressin and its impurities, which are used to validate the analytical methods and ensure the accuracy of the results. edqm.eu

The control of impurities in pharmacopoeial substances is a key aspect of ensuring their quality and is addressed in general chapters of the European Pharmacopoeia. europa.eueuropa.eu

Compound Names Table

Regulatory Expectations for Impurity Profiling and Control in Dossier Submissions

Regulatory authorities, guided by international standards such as those from the International Council for Harmonisation (ICH) and pharmacopoeias like the European Pharmacopoeia (Ph. Eur.), mandate a comprehensive approach to impurity management. This involves the identification, reporting, and qualification of impurities present in the drug substance. For Felypressin, this means that any impurity, including Impurity A, must be monitored and controlled to within acceptable limits.

The European Pharmacopoeia (Ph. Eur.) provides a specific monograph for Felypressin (1634) which likely outlines the requirements for related substances, including specified impurities such as Impurity A. While the full text of the monograph contains the definitive acceptance criteria, the presence of commercially available "Felypressin EP Impurity A" reference standards underscores its regulatory significance. The monograph serves as a legally binding standard in its member states, and adherence to its specifications is a prerequisite for market authorization.

Key tenets of regulatory expectations for impurities like this compound include:

Identification and Specification: Each known impurity must be individually listed and limited with a specific acceptance criterion in the drug substance specification. Unidentified impurities are controlled by a general acceptance criterion.

Analytical Procedures: The analytical methods used for detecting and quantifying impurities must be validated to demonstrate specificity, linearity, accuracy, precision, and a suitable limit of detection and quantification. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

Reporting Thresholds: Impurities present at levels above a certain threshold (typically 0.05% for reporting) must be documented in the dossier.

Identification Thresholds: For impurities found at levels exceeding the identification threshold (which is dependent on the maximum daily dose of the drug), efforts must be made to structurally elucidate the impurity.

Qualification Thresholds: If an impurity is present at a level higher than the qualification threshold, its biological safety must be established through appropriate studies.

The submission dossier for a product containing Felypressin must present a robust impurity control strategy. This includes a discussion of the potential and actual impurities arising from the manufacturing process and degradation pathways. The manufacturer must demonstrate that the levels of this compound are consistently controlled within the specified limits from batch to batch.

Detailed Research Findings

While specific public research detailing the precise acceptance criteria for this compound is limited due to the proprietary nature of pharmacopoeial content, the general principles of impurity control in synthetic peptides provide a framework. For peptide drugs, impurities can arise from various sources, including amino acid deletions or modifications during synthesis.

The following table outlines the general thresholds for reporting, identification, and qualification of impurities in new drug substances as per ICH Q3A(R2) guidelines, which would be applicable to Felypressin.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Furthermore, the European Pharmacopoeia often specifies limits for named impurities in its monographs. Based on commercially available information, several impurities of Felypressin have been identified and are likely specified in the Ph. Eur. monograph.

Compound NameLikely Status
FelypressinActive Pharmaceutical Ingredient
This compoundSpecified Impurity
Felypressin Impurity BSpecified Impurity
Felypressin Impurity CSpecified Impurity
Felypressin Impurity DSpecified Impurity
Felypressin Impurity ESpecified Impurity
Felypressin Impurity FSpecified Impurity

The control of these impurities is managed through a combination of in-process controls during manufacturing and final product testing. The data presented in the dossier must provide a clear picture of the impurity profile of Felypressin and justify the proposed acceptance criteria based on pharmacopoeial requirements, batch analysis data, and stability studies.

Advanced Research and Future Directions in Felypressin Impurity a Studies

Mechanistic Studies of Impurity A Formation under Accelerated Degradation Conditions

Understanding the precise chemical pathways that lead to the formation of Impurity A is fundamental to controlling its presence. Mechanistic studies are often conducted under accelerated or forced degradation conditions, where Felypressin is exposed to stressors such as heat, light, humidity, and various pH levels to deliberately induce and identify degradation products. researchgate.netbiopharminternational.comdphen1.com These studies are instrumental in elucidating the intrinsic stability of the molecule and identifying potential degradation pathways. dphen1.com

For a peptide like Felypressin, common degradation routes include hydrolysis of amide bonds, deamidation of asparagine and glutamine residues, oxidation of susceptible amino acids, and isomerization. biopharminternational.comresearchgate.net To investigate the formation of Impurity A, a systematic approach is employed. This involves subjecting Felypressin solutions to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. The resulting degradation products are then analyzed to identify which conditions promote the formation of Impurity A.

Illustrative Research Findings from Forced Degradation Studies:

A typical forced degradation study would involve the following conditions, with the goal of identifying the primary formation mechanism of Impurity A.

Stress ConditionIllustrative Observation for Impurity A FormationPotential Mechanism
Acid Hydrolysis (e.g., 0.1N HCl, 60°C)Significant increase in Impurity AHydrolysis of a specific labile amide bond in the peptide backbone.
Base Hydrolysis (e.g., 0.1N NaOH, 25°C)Moderate increase in Impurity ADeamidation of asparagine or glutamine residues, or racemization at chiral centers.
Oxidative Stress (e.g., 3% H₂O₂, 25°C)Minimal to no formation of Impurity ASuggests Impurity A is not a primary oxidation product.
Thermal Stress (e.g., 80°C, solid state)Minor increase in Impurity APossible isomerization or cyclization reactions.
Photostability (e.g., ICH-specified light exposure)Negligible formation of Impurity AIndicates the molecule is relatively stable to light with respect to this impurity.

By analyzing the structure of Impurity A formed under these conditions, researchers can pinpoint the specific amino acid residues and bonds that are susceptible to degradation, thereby revealing the mechanistic pathway of its formation.

Development of Predictive Models for Impurity Formation Kinetics and Degradation Pathways

Once the degradation pathways are understood, the next step is to develop models that can predict the rate of Impurity A formation over time under various conditions. This involves studying the kinetics of the degradation reactions. nih.gov Kinetic studies measure the rate at which Felypressin degrades and Impurity A forms, allowing for the determination of reaction order, rate constants, and activation energy.

This data is crucial for establishing the shelf-life of the drug product and defining optimal storage conditions. For instance, the Arrhenius equation is often used to model the temperature dependence of the degradation rate, enabling predictions of stability at different temperatures.

Hypothetical Kinetic Data for Impurity A Formation:

The following table illustrates a simplified kinetic model for the formation of Impurity A, assuming a pseudo-first-order reaction, which is common for peptide degradation in solution. nih.gov

Temperature (°C)Rate Constant (k) (day⁻¹)Predicted Shelf-Life (t₉₀ - time to 10% degradation) (days)
400.00521
250.001105
50.00011050

These predictive models are invaluable for formulation development, as they can guide the selection of excipients and packaging that will minimize the formation of Impurity A and ensure the product remains within its specification limits throughout its shelf life.

Application of Artificial Intelligence and Machine Learning in Impurity Profiling and Prediction

The complexity of peptide degradation and the vast amount of analytical data generated have paved the way for the application of Artificial Intelligence (AI) and Machine Learning (ML). mdpi.com These computational tools can analyze large datasets to identify patterns that may not be apparent through traditional analysis, thereby enhancing impurity profiling and prediction. nih.govmdpi.com

In the context of Felypressin Impurity A, AI and ML models can be trained on data from various batches, formulations, and stability studies. youtube.com These models can then predict the likelihood of Impurity A formation based on specific process parameters or material attributes. For instance, a deep learning model could be developed to predict peptide properties and bioactivity, which can be adapted to predict degradation propensity. youtube.com

Applications of AI/ML in Impurity Studies:

AI/ML ApplicationDescriptionPotential Impact on Impurity A Studies
Predictive Modeling ML algorithms (e.g., random forests, neural networks) can be trained to predict the formation of Impurity A based on factors like pH, temperature, and excipient concentration. mdpi.comEnables proactive control of impurity levels by optimizing formulation and process parameters.
Automated Data Analysis AI-powered software can automate the analysis of complex chromatographic and mass spectrometric data to identify and quantify impurities. chemical.aiIncreases the speed and accuracy of impurity profiling, reducing the need for manual data review.
Reaction Pathway Prediction AI tools can predict potential degradation pathways and impurity structures based on the primary sequence of Felypressin and reaction conditions.Helps in the early identification of potential impurities, including Impurity A, guiding analytical method development.

The integration of AI and ML into peptide drug development promises to accelerate the identification and control of impurities, leading to safer and more robust products. mdpi.com

Green Chemistry Approaches to Minimize Impurity A Generation during Synthesis and Formulation

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. peptide.com In the synthesis and formulation of Felypressin, applying green chemistry principles can not only reduce the environmental impact but also improve the purity profile by minimizing the formation of impurities like Impurity A. ambiopharm.comresearchgate.net

Key green chemistry strategies include the use of safer, biodegradable solvents, minimizing the use of protecting groups in peptide synthesis, and optimizing reaction conditions to improve yield and reduce by-products. advancedchemtech.compeptide.com For example, moving from traditional organic solvents like dimethylformamide (DMF) to greener alternatives can prevent the formation of certain impurities. peptide.com

Comparison of Conventional vs. Green Chemistry Approaches:

Process StepConventional ApproachGreen Chemistry ApproachImpact on Impurity A Formation
Peptide Synthesis Use of hazardous solvents (e.g., DMF, DCM); excess reagents. peptide.comUse of greener solvents (e.g., 2-MeTHF, water-based systems); optimized reagent usage. peptide.comadvancedchemtech.comMinimizes side reactions and by-product formation that could lead to Impurity A.
Purification Preparative HPLC using large volumes of acetonitrile (B52724) and water.Supercritical fluid chromatography (SFC), which uses compressed CO₂ as the primary mobile phase.More efficient separation can better remove Impurity A and related substances, with less solvent waste.
Formulation Use of excipients that may have long-term stability issues.Selection of highly stable and biodegradable excipients that do not interact with the peptide.Reduces the potential for excipient-induced degradation leading to Impurity A.

By adopting these greener approaches, pharmaceutical manufacturers can produce higher purity Felypressin with a reduced environmental footprint. ambiopharm.com

Novel Analytical Technologies for High-Throughput Impurity Screening and Characterization

The detection and characterization of impurities at very low levels require highly sensitive and specific analytical technologies. almacgroup.com Advances in analytical instrumentation have significantly improved the ability to perform high-throughput screening and detailed characterization of peptide impurities. nih.govresearchgate.net

For this compound, a combination of advanced separation and detection techniques is often employed. Ultra-High-Performance Liquid Chromatography (UPLC) provides faster separations with higher resolution compared to traditional HPLC. pharmainfo.in Coupling UPLC with High-Resolution Mass Spectrometry (HRMS) allows for the accurate mass measurement of impurities, which is crucial for their identification and structural elucidation. almacgroup.com

Advanced Analytical Technologies for Impurity Analysis:

TechnologyPrincipleAdvantage for Impurity A Analysis
UPLC-HRMS Combines high-resolution liquid chromatography with high-accuracy mass spectrometry.Provides rapid and sensitive detection, accurate mass determination, and structural information for identifying and quantifying Impurity A.
Ion Mobility Spectrometry (IMS) Separates ions based on their size, shape, and charge in the gas phase.Can separate isomeric impurities that may co-elute in chromatography, which could be critical for resolving Impurity A from other similar structures.
2D Liquid Chromatography (2D-LC) Uses two different columns with orthogonal separation mechanisms.Offers significantly increased peak capacity and resolution, which is beneficial for separating Impurity A from a complex mixture of other degradants. almacgroup.com
Acoustic Ejection Mass Spectrometry (AEMS) A high-throughput technique that uses acoustic energy to transfer nanoliter-scale droplets directly into a mass spectrometer.Enables ultra-fast screening of thousands of samples per day, which is useful for rapid stability and formulation screening to monitor Impurity A. nih.gov

These cutting-edge technologies are essential for ensuring the quality and safety of Felypressin by providing comprehensive and reliable data on its impurity profile. almacgroup.com

Conclusion

Summary of Key Academic Contributions to the Understanding of Felypressin Impurity A

A comprehensive review of publicly available academic literature reveals a notable scarcity of research specifically dedicated to this compound. While commercial entities offer "Felypressin EP Impurity A" as a reference standard, indicating its recognition within the European Pharmacopoeia (Ph. Eur.) framework, in-depth academic studies detailing its synthesis, structural elucidation, and specific biological activity are not readily found in scientific journals.

The primary contribution to the understanding of this compound appears to be its official recognition and listing by pharmacopoeial bodies. This inclusion signifies that it is a known impurity that must be monitored and controlled to a specific limit in the final felypressin product to ensure its quality and safety. The development of analytical methods, primarily high-performance liquid chromatography (HPLC), for the detection and quantification of felypressin and its related substances, including Impurity A, represents an indirect but crucial academic and industrial contribution. These methods are foundational for the routine quality control of felypressin.

Synthesis and Origin: Detailed studies on the specific chemical reactions or degradation pathways during the synthesis or storage of felypressin that lead to the formation of Impurity A.

Structural Characterization: In-depth spectroscopic analyses (e.g., NMR, Mass Spectrometry) published in academic literature to definitively confirm the structure of this compound.

Toxicological and Pharmacological Profile: Publicly accessible research on the potential biological effects of this compound, which would inform its acceptable limits in the final drug product.

The current understanding, therefore, seems to be largely driven by regulatory requirements and the analytical science supporting compliance, rather than by a body of academic research exploring the fundamental chemistry and biology of this specific impurity.

Unresolved Research Questions and Future Prospects in Pharmaceutical Impurity Science

The case of this compound highlights several broader unresolved questions and future directions within the science of pharmaceutical impurities, particularly for complex molecules like peptides.

Unresolved Research Questions:

Structure-Activity Relationship of Impurities: A significant unknown for many impurities, including those of felypressin, is their precise pharmacological and toxicological profile. Future research needs to focus on developing rapid and reliable methods to assess the biological activity of impurities to better understand the risks they may pose.

Impurity Formation Mechanisms: A deeper understanding of the mechanisms by which impurities form during synthesis and degradation is crucial for developing more robust manufacturing processes that minimize their formation. For peptide impurities, this includes investigating the impact of factors like racemization, deamidation, and oxidation.

Analytical Method Development for Complex Impurities: While HPLC is a powerful tool, the characterization of structurally similar peptide impurities remains a challenge. The development and application of advanced analytical techniques, such as multidimensional liquid chromatography and advanced mass spectrometry, are needed for more comprehensive impurity profiling.

In Silico Prediction of Impurity Toxicity: The ability to accurately predict the toxicity of impurities based on their chemical structure using computational models would be a significant advancement. This would allow for a more rapid risk assessment of newly identified impurities.

Future Prospects:

The field of pharmaceutical impurity science is continually evolving, with several promising prospects for the future:

Advanced Analytical Technologies: The increasing sensitivity and resolution of analytical instruments will enable the detection and characterization of impurities at even lower levels. Techniques like ion mobility-mass spectrometry and advanced NMR methods will play a more significant role.

Process Analytical Technology (PAT): The implementation of PAT in pharmaceutical manufacturing will allow for real-time monitoring and control of processes, leading to a reduction in impurity formation.

Continuous Manufacturing: The shift towards continuous manufacturing processes for pharmaceuticals offers the potential for better control over reaction conditions and, consequently, improved impurity profiles.

Regulatory Harmonization: Ongoing efforts by international regulatory bodies to harmonize guidelines for the control of impurities will streamline the drug approval process and ensure consistent quality standards globally.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Felypressin Impurity A in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is standard for impurity quantification, with mass spectrometry (MS) used for structural confirmation . For trace-level detection, LC-MS/MS or GC-MS/MS provides enhanced sensitivity, particularly for genotoxic impurities . Nuclear magnetic resonance (NMR) is critical for elucidating structural differences between Felypressin and Impurity A, especially when impurities arise from synthesis byproducts or degradation pathways .
  • Data Considerations : Include relative retention times (RRT) and relative response factors (RRF) for Impurity A compared to the active pharmaceutical ingredient (API) . Validate methods for specificity, linearity, accuracy, and solution stability per ICH guidelines .

Q. How should researchers establish acceptable limits for this compound during early-phase clinical trials?

  • Methodological Answer : Limits should align with ICH Q3A/B thresholds (e.g., ≤0.1% for unidentified impurities) but must also reference safety data from preclinical studies. Batch analysis data from stability studies (e.g., forced degradation under heat, light, or acidic/alkaline conditions) inform impurity profiles . For Phase I, preliminary method verification suffices, while Phase II/III requires full validation to ensure reproducibility .
  • Contradiction Resolution : If impurity levels exceed animal toxicity thresholds, adjust limits using structure-activity relationship (SAR) analysis or refine synthesis pathways to minimize byproduct formation .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in impurity quantification across different analytical platforms (e.g., HPLC vs. LC-MS)?

  • Methodological Answer : Cross-validate methods using certified reference materials (CRMs) for Impurity A. For example, if HPLC-UV underestimates impurities due to low UV absorbance, corroborate results with LC-MS/MS using selective ion monitoring (SIM) . Use orthogonal techniques like capillary electrophoresis (CE) or high-resolution mass spectrometry (HRMS) to confirm identity and purity .
  • Data Interpretation : Tabulate comparative results, highlighting platform-specific detection limits and matrix effects (e.g., excipient interference). Include uncertainty margins in reporting .

Q. How can researchers characterize the interaction between this compound and biological targets (e.g., vasopressin receptors)?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities by simulating interactions between Impurity A and receptor residues (e.g., V1a receptor catalytic sites). Validate findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .
  • Case Study : In vitro assays (e.g., competitive binding with radiolabeled Felypressin) quantify Impurity A’s antagonistic or agonistic effects. For example, if Impurity A disrupts hydrogen bonding with residues like T190 or Q192 in Mpro, it may alter pharmacological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.